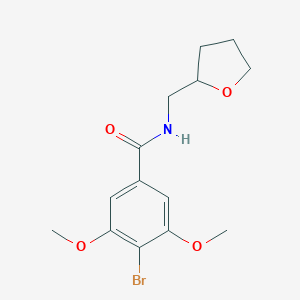![molecular formula C15H15F3N2O2S B263064 N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide, commonly known as DMTFBS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound is a sulfonamide derivative and is often used as a fluorescent probe for studying protein-ligand interactions.
作用机制
DMTFBS works by binding to specific amino acid residues in a protein, causing a conformational change that results in an increase in fluorescence. This change in fluorescence can be used to monitor changes in the protein's activity, such as binding to other molecules.
Biochemical and Physiological Effects
DMTFBS does not have any known biochemical or physiological effects on its own. However, when used as a fluorescent probe, it can provide valuable information about the activity of proteins in cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using DMTFBS as a fluorescent probe is its high sensitivity and specificity for certain amino acid residues in proteins. This allows researchers to monitor specific changes in protein activity with high precision. However, one limitation of using DMTFBS is that it can only label certain amino acid residues, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research involving DMTFBS. One possible area of study is the development of new fluorescent probes based on the structure of DMTFBS. These probes could be designed to label different amino acid residues or to have other properties that make them more useful in certain experiments. Another potential direction for research is the use of DMTFBS in live-cell imaging studies, which could provide valuable information about protein activity in real-time. Finally, researchers could explore the use of DMTFBS in drug discovery, as it may be possible to use this compound to identify new drug targets or to screen potential drug candidates for activity against specific proteins.
合成方法
DMTFBS can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)aniline with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
科学研究应用
DMTFBS has a wide range of applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for studying protein-ligand interactions. DMTFBS can be used to label specific amino acid residues in a protein, allowing researchers to monitor changes in the protein's conformation and activity.
属性
产品名称 |
N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
分子式 |
C15H15F3N2O2S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15F3N2O2S/c1-20(2)13-8-6-12(7-9-13)19-23(21,22)14-5-3-4-11(10-14)15(16,17)18/h3-10,19H,1-2H3 |
InChI 键 |
OCZBKXUWFCVMHG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)


![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)



